molecular formula C7H5FN2 B1405010 4-Fluoro-6-azaindole CAS No. 1363380-64-6

4-Fluoro-6-azaindole

Cat. No. B1405010
M. Wt: 136.13 g/mol
InChI Key: JCEHYFFOPVMPKB-UHFFFAOYSA-N
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Description

4-Fluoro-6-azaindole is a chemical compound with the IUPAC name 4-fluoro-1H-pyrrolo[2,3-c]pyridine . It has a molecular weight of 136.13 .


Synthesis Analysis

The synthesis of azaindoles, including 4-Fluoro-6-azaindole, has been a topic of interest in recent years due to their biochemical and biophysical properties . Various synthetic methods have been developed for azaindole core units . One approach utilizes a regioselective Balz-Schiemann fluorination reaction . Another approach attempts to change the leaving group from a chloride to a bromide, using the bromide in a lithium-halogen exchange reaction followed by treatment with an electrophilic fluorine reagent .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-6-azaindole is represented by the InChI code 1S/C7H5FN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H . The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives .


Chemical Reactions Analysis

Azaindoles, including 4-Fluoro-6-azaindole, have been the subject of numerous investigations due to their interesting biochemical and biophysical properties . Novel synthetic methods have been designed and implemented for azaindole core units .


Physical And Chemical Properties Analysis

4-Fluoro-6-azaindole is a solid substance . It should be stored in a refrigerator .

Scientific Research Applications

HIV-1 Attachment Inhibition

4-Fluoro-6-azaindole derivatives have been explored for their potential as HIV-1 attachment inhibitors. These compounds exhibit a strong ability to target the viral envelope protein gp120, leading to the identification of highly potent inhibitors. The substitution in the azaindole core, especially in the 7-position, has been linked with subnanomolar potency and favorable pharmacokinetic profiles in vivo. These compounds are significant because they provide a predictive model correlating the potency of analogues with the conformation of the substituent in the 7-position of the azaindole. The study resulted in identifying compounds with improved in vitro potency and pharmacokinetic properties, marking them as potential candidates for human clinical studies (Regueiro-Ren et al., 2013).

Pharmaceutical Properties Improvement

In the context of drug development, 4-Fluoro-6-azaindole derivatives have been noted for their enhanced potency and improved pharmaceutical properties. Specifically, these derivatives have been acknowledged for retaining HIV-1 inhibitory profiles while demonstrating improved properties in terms of bioavailability and pharmacokinetics when administered orally. This indicates their potential as effective pharmaceutical agents with desirable characteristics (Wang et al., 2003).

Antimycobacterial Applications

The optimization of 1,4-azaindoles, including 4-Fluoro-6-azaindole derivatives, has been a significant area of study for their antimycobacterial potency. These compounds have demonstrated effectiveness against Mycobacterium tuberculosis both in vitro and in vivo through the noncovalent inhibition of specific bacterial enzymes. The lead optimization has led to the development of metabolically stable compounds with robust pharmacokinetic profiles, showing potential for in vivo combination and safety studies (Shirude et al., 2014).

Synthetic Chemistry Applications

4-Fluoro-6-azaindole has been utilized in synthetic chemistry, particularly in microwave-assisted syntheses. It has shown greater reactivity towards nucleophilic aromatic substitution reactions under microwave heating conditions compared to its chloro counterpart. This indicates its utility in rapidly synthesizing complex compounds, which is invaluable in drug discovery and other chemistry applications (Caldwell et al., 2007).

Safety And Hazards

4-Fluoro-6-azaindole is classified under the GHS07 hazard class . It has the signal word “Warning” and has several hazard statements including H302, H315, H319, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The azaindole chemical scaffold, which includes 4-Fluoro-6-azaindole, has yielded several therapeutic agents for a variety of diseases . This suggests potential future directions in the development of novel and facile methodologies for the azaindole derivatives of biological interest .

properties

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEHYFFOPVMPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=CC(=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901289957
Record name 1H-Pyrrolo[2,3-c]pyridine, 4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901289957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-6-azaindole

CAS RN

1363380-64-6
Record name 1H-Pyrrolo[2,3-c]pyridine, 4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine, 4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901289957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
A Regueiro-Ren, QM Xue, JJ Swidorski… - Journal of medicinal …, 2013 - ACS Publications
… the introduction of substituents to the 4-fluoro-6-azaindole template. Initial structure–activity … (41, 42) Therefore, we focused our attention on the synthesis of 4-fluoro-6-azaindole …
Number of citations: 61 pubs.acs.org
DR Motati, R Amaradhi, T Ganesh - Bioorganic & medicinal chemistry, 2020 - Elsevier
… Structure-activity relationships associated with 4-fluoro-6-azaindole derivatives leading to the identification of 1-(4-benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]…
Number of citations: 28 www.sciencedirect.com
G Bartoli, R Dalpozzo, M Nardi - Chemical Society Reviews, 2014 - pubs.rsc.org
… Regueiro-Ren and co-workers prepared and tested another series of HIV-1 attachment inhibitors with 4-fluoro-6-azaindole core, with the aim of targeting the viral envelope protein …
Number of citations: 189 pubs.rsc.org
T Liu, B Huang, P Zhan, E De Clercq, X Liu - European journal of medicinal …, 2014 - Elsevier
… Structure–activity relationships associated with 4-fluoro-6-azaindole derivatives leading to the identification of 1-(4-benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c…
Number of citations: 36 www.sciencedirect.com
T Wang, Y Ueda, Z Zhang, Z Yin… - Journal of Medicinal …, 2018 - ACS Publications
The optimization of the 4-methoxy-6-azaindole series of HIV-1 attachment inhibitors (AIs) that originated with 1 to deliver temsavir (3, BMS-626529) is described. The most beneficial …
Number of citations: 44 pubs.acs.org
NA Meanwell, MR Krystal, B Nowicka-Sans… - 2018 - ACS Publications
… A synopsis of the SARs associated with a series of C-7-substituted, 4-fluoro-6-azaindole-based HIV AIs. Green arrows reflect a productive intramolecular interaction, while the red …
Number of citations: 115 pubs.acs.org
DR Motati, R Amaradhi, T Ganesh - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
… Structure-activity relationships associated with 4-fluoro-6-azaindole derivatives leading to the identification of 1-(4-benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1h-pyrrolo[2,3-c]…
Number of citations: 27 pubs.rsc.org
T Wang, JF Kadow, NA Meanwell - Medicinal Chemistry Research, 2021 - Springer
The discovery and development of fostemsavir (2), the tromethamine salt of the phosphonooxymethyl prodrug of temsavir (1), encountered significant challenges at many points in the …
Number of citations: 8 link.springer.com
FA Luzzio - Advances in Heterocyclic Chemistry, 2020 - Elsevier
The synthesis of heterocycles and their fluorinated analogues is a central focus within the development of medicinal compounds, agrochemicals and advanced materials. New synthetic …
Number of citations: 12 www.sciencedirect.com
S Kumar, S Gupta, V Rani, P Sharma - Medicinal Chemistry, 2022 - ingentaconnect.com
… Structure-activity relationships associated with 4-fluoro-6-azaindole derivatives leading to the identification of 1-(4-benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol1-yl-1h-pyrrolo[2,3-c]…
Number of citations: 3 www.ingentaconnect.com

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